1-phosphonopentylphosphonic acid
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Overview
Description
1-phosphonopentylphosphonic acid is a bisphosphonic acid derivative known for its strong affinity to hydroxyapatite, making it a valuable compound in various scientific and industrial applications. Bisphosphonic acids are characterized by the presence of two phosphonic acid groups attached to a central carbon atom, which provides them with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentylidenebisphosphonic acid typically involves the reaction of a pentylidene precursor with phosphorous acid or its derivatives. One common method is the McKenna reaction, which uses bromotrimethylsilane to convert dialkyl phosphonates into phosphonic acids . This reaction is favored due to its high yield and mild conditions.
Industrial Production Methods
Industrial production of pentylidenebisphosphonic acid often employs large-scale batch reactors where the McKenna reaction is carried out under controlled conditions. The reaction mixture is typically heated to around 80-140°C, depending on the specific reagents used . The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-phosphonopentylphosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphinic acids.
Substitution: Reaction with alcohols, amines, and other nucleophiles to form esters and amides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Often carried out using reducing agents such as sodium borohydride.
Substitution: Common reagents include alkyl halides, alcohols, and amines under acidic or basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acids.
Substitution: Esters and amides.
Scientific Research Applications
1-phosphonopentylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of bone resorption and as a marker for bone diseases.
Medicine: Investigated for its potential in treating osteoporosis and other bone-related conditions.
Industry: Utilized in the development of dental adhesives and coatings for implants.
Mechanism of Action
1-phosphonopentylphosphonic acid exerts its effects primarily through its strong binding affinity to hydroxyapatite, a major component of bone. This binding inhibits osteoclast-mediated bone resorption by disrupting the formation of the ruffled border and reducing the activity of osteoclasts . Additionally, it promotes osteoclast apoptosis and decreases osteoclast progenitor development .
Comparison with Similar Compounds
Similar Compounds
- Methylenebisphosphonic acid
- Ethylenebisphosphonic acid
- Hydroxyethylidenebisphosphonic acid
Uniqueness
1-phosphonopentylphosphonic acid is unique due to its longer alkyl chain, which enhances its binding affinity and stability compared to shorter-chain bisphosphonic acids . This makes it particularly effective in applications requiring strong and durable binding to hydroxyapatite.
Properties
CAS No. |
4672-28-0 |
---|---|
Molecular Formula |
C5H14O6P2 |
Molecular Weight |
232.11 g/mol |
IUPAC Name |
1-phosphonopentylphosphonic acid |
InChI |
InChI=1S/C5H14O6P2/c1-2-3-4-5(12(6,7)8)13(9,10)11/h5H,2-4H2,1H3,(H2,6,7,8)(H2,9,10,11) |
InChI Key |
IRYOZLKMXHUGKP-UHFFFAOYSA-N |
SMILES |
CCCCC(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CCCCC(P(=O)(O)O)P(=O)(O)O |
Synonyms |
pentane diphosphonate pentane diphosphonate tetrasodium salt |
Origin of Product |
United States |
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